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Recent discoveries have identified a novel, covalent crosslink between lysine and cysteine

residues that functions as a redox-sensitive switch in a variety of proteins.[1][2] This post-

translational modification, known as a Nitrogen-Oxygen-Sulfur (N-O-S) bridge, has profound

implications for understanding cellular regulation under different redox conditions.

Structure and Function
The N-O-S bridge is a covalent linkage formed between the ε-amino group of a lysine side

chain and the thiol group of a cysteine side chain, with a bridging oxygen atom.[1][3] The

formation of this bridge is an oxidative process, and its breakage is a reductive one. This

reversible covalent modification allows the N-O-S bridge to act as a molecular switch, turning

protein function "on" or "off" in response to the cellular redox environment.[1]

In its oxidized state (bridge present), the protein is often in an inactive or less active

conformation. Upon reduction, the bridge is broken, leading to a conformational change that

restores or enhances the protein's activity. This mechanism provides a direct link between

cellular redox signaling and the functional regulation of specific proteins.

A key, well-characterized example is the transaldolase from the human pathogen Neisseria

gonorrhoeae. In this enzyme, an N-O-S bridge forms between Lysine-8 and Cysteine-38. The

presence of this bridge under oxidizing conditions holds the enzyme in an inactive state.

Reduction of the bridge breaks the covalent bond, triggering an allosteric shift in the catalytic

site that increases enzymatic activity by several orders of magnitude.
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Prevalence and Significance
A systematic survey of the Protein Data Bank (PDB) has revealed that N-O-S bridges are not

an isolated phenomenon but are widespread in functionally diverse proteins across all domains

of life, from bacteria to humans. These redox switches are often located at catalytic or

regulatory hotspots within proteins, underscoring their importance in controlling biological

processes. In some proteins, a single lysine has been observed to link with two cysteine

residues, forming a "SONOS" bridge. The discovery of this ubiquitous redox switch links lysine

chemistry directly to redox biology, presenting a new regulatory principle in cellular function and

a potential target for therapeutic intervention.
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Figure 1: The Lys-Cys N-O-S bridge as a reversible redox switch.

Other Covalent Lysine-Cysteine Crosslinks
Beyond the N-O-S bridge, other types of covalent crosslinks between lysine and cysteine can

be formed, particularly under conditions of oxidative stress. Exposure of proteins to reactive

halogen species, such as hypochlorous acid (HOCl) produced by immune cells, can induce the

formation of sulfenamide (-S-N-), sulfinamide (-S(O)-N-), and sulfonamide (-S(O2)-N-) bonds

between cysteine and lysine residues. These irreversible crosslinks have been identified in

peptides and in the protein calprotectin. Such modifications can alter protein function and may

contribute to protein aggregation and damage during inflammatory processes.

Biological Roles of the Lysyl-Cysteine Dipeptide
The dipeptide form, lysyl-cysteine (Lys-Cys), is composed of a lysine and a cysteine joined by a

peptide bond. While less studied than the intra-protein crosslinks, some biological activities

have been reported. Cationic dipeptides containing cysteine, including lysyl-cysteine, have
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demonstrated antimicrobial properties, suggesting they may act by disrupting the integrity of

bacterial cell membranes. Studies on related dipeptides, such as Lys-Lys, have shown they can

serve as a nutritional source of lysine and influence the metabolic profile of other amino acids,

including cysteine, in cellular and animal models.

Synergy of Lysine and Cysteine in Enzyme Active
Sites
Lysine and cysteine are two of the most common amino acids found in the active sites of

enzymes, where they often work synergistically to perform catalysis.

Nucleophilic Catalysis: Cysteine, with the thiol side chain, is a potent nucleophile at

physiological pH and is the key catalytic residue in families like the cysteine peptidases.

Acid-Base Catalysis: Lysine, with its primary amine side chain, can act as a general base or

general acid. For it to function as a nucleophile, its normally high pKa (~10.4) must be

significantly lowered by the local protein microenvironment.

Catalytic Dyads/Triads: Often, these residues are part of a catalytic dyad or triad. For

instance, in E. coli homoserine transsuccinylase, Cys-142 acts as the catalytic nucleophile,

while Lys-47 is also essential for the catalytic mechanism. The proximity and interplay of

these residues are critical for efficient enzyme function.
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Experimental Protocols
Identification and Characterization of N-O-S Bridges
A multi-faceted approach is required to definitively identify an N-O-S bridge and characterize its

function.

Methodology:

High-Resolution X-ray Crystallography:

Crystallize the target protein under both oxidizing and reducing conditions.
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Solve the structures to a high resolution (ideally < 1.5 Å).

Under oxidizing conditions, look for a clear electron density feature connecting the side

chains of a proximal lysine and cysteine.

Model an oxygen atom into this density and evaluate the fit. The N-S distance in the bridge

is typically around 2.5 Å.

In the reduced-state structure, this density should be absent, and the side chains should

be separated.

Mass Spectrometry (MS):

Perform intact protein mass analysis under oxidizing and reducing conditions. The

formation of the N-O-S bridge results in a mass increase of +14 Da (addition of oxygen,

loss of two hydrogens).

Use peptide mapping (e.g., LC-MS/MS) of a proteolytic digest to identify the cross-linked

peptide and confirm the specific lysine and cysteine residues involved.

Site-Directed Mutagenesis:

Mutate the candidate cysteine (e.g., to serine) and the candidate lysine (e.g., to arginine).

Express and purify the mutant proteins.

Perform functional assays (e.g., enzyme kinetics). Abolition of redox regulation in the

mutant (i.e., the enzyme becomes constitutively active) provides strong evidence for the

functional role of the bridge.
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Figure 2: Experimental workflow for identifying and validating a Lys-Cys N-O-S bridge.

Protocol for Developing Lysine/Cysteine Targeted
Covalent Binders
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This method allows for the creation of selective covalent probes or inhibitors that target lysine

or cysteine residues near a specific binding site.

Methodology:

Binder Design: Start with a known peptide or protein binder for the target of interest.

Cysteine Incorporation: Introduce a cysteine residue into the binder's sequence at a position

that will be proximal to the desired target lysine or cysteine on the receptor protein. This is

typically done via standard molecular biology techniques for recombinant proteins or during

solid-phase synthesis for peptides.

Electrophile Installation: React the purified, cysteine-containing binder with an electrophilic

reagent such as ethyl 2-(bromomethyl)acrylate. This reaction selectively modifies the

cysteine's thiol group, attaching a methacrylate electrophile.

Covalent Targeting: The modified binder is then incubated with the target protein. The

installed methacrylate electrophile will react via a Michael addition mechanism with the

nucleophilic side chain of a nearby lysine or cysteine on the target, forming a stable, covalent

thioether bond.

Validation: Confirm covalent bond formation using mass spectrometry to detect the expected

mass shift in the target protein. Use biochemical and cellular assays to confirm the functional

consequences of the covalent modification.
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Figure 3: Workflow for generating targeted covalent protein binders for Lys/Cys.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b608776?utm_src=pdf-body-img
https://www.benchchem.com/product/b608776?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Cysteine–Lysine Crosslink Serves as Redox Switch in Enzyme - ChemistryViews
[chemistryviews.org]

2. researchgate.net [researchgate.net]

3. Lysine-cysteine NOS bonds - Proteopedia, life in 3D [proteopedia.org]

To cite this document: BenchChem. [The Lysine-Cysteine N-O-S Bridge: A Novel Redox
Switch]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608776#what-is-the-biological-significance-of-
lysylcysteine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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